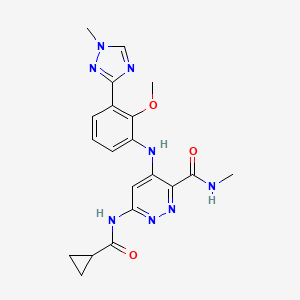

6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide

Description

This compound features a pyridazine core substituted with a cyclopropanecarboxamido group at position 6, an aniline-derived moiety at position 4 (bearing methoxy and 1-methyl-1H-1,2,4-triazol-3-yl groups), and an N-methyl carboxamide at position 3 (Figure 1). The deuterated derivative (N-trideuteriomethyl) highlights efforts to optimize metabolic stability via isotopic substitution . Crystallographic studies (e.g., PT002/2024A) confirm its solid-state polymorphism, which may influence solubility and formulation .

Properties

CAS No. |

2417137-50-7 |

|---|---|

Molecular Formula |

C20H22N8O3 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide |

InChI |

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29) |

InChI Key |

BZZKEPGENYLQSC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridazine Core

The pyridazine ring is typically synthesized via cyclization reactions involving hydrazine derivatives and diketone or ketoester precursors. For example:

- Condensation of 3,6-dichloropyridazine with methylamine derivatives to introduce N-methyl groups.

- Alternatively, cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under controlled conditions.

Functionalization with Amide and Amino Groups

Amidation reactions are employed to attach the cyclopropanecarboxamide group:

- Activation of the carboxylic acid or ester functionalities on the pyridazine core using coupling reagents such as HATU, EDCI, or DCC.

- Subsequent coupling with cyclopropanecarboxamide derivatives, which are synthesized separately or obtained commercially.

Incorporation of the Aromatic and Heterocyclic Substituents

The aromatic phenyl ring bearing the methoxy and triazolyl groups is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination:

- The phenyl ring with the methoxy group is prepared via electrophilic substitution.

- The 1-methyl-1H-1,2,4-triazol-3-yl moiety is attached through a nucleophilic substitution or coupling reaction, often using a pre-formed heterocyclic amine or via click chemistry.

Specific Preparation Methods

Synthesis of the Cyclopropanecarboxamide Intermediate

- Cyclopropanecarboxylic acid is activated using reagents like oxalyl chloride or thionyl chloride to form the corresponding acyl chloride.

- The acyl chloride reacts with methylamine or methylamine derivatives under basic conditions to form the cyclopropanecarboxamide.

Coupling of the Heterocyclic and Aromatic Moieties

- The methoxy-triazolyl phenyl derivative is synthesized via:

- Nucleophilic substitution on a suitable halogenated phenyl precursor.

- Alternatively, via copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach the triazole ring.

Assembly of the Final Compound

- The pyridazine core bearing the amide and amino groups is assembled via stepwise amidation.

- The aromatic heterocyclic moiety is then coupled to the amino group on the pyridazine ring.

- Final deprotection and purification steps, such as recrystallization or chromatography, yield the target compound.

Notable Variations and Optimization Strategies

| Method | Description | Advantages | References |

|---|---|---|---|

| Amide coupling with activated acids | Use of HATU, EDCI, or DCC for amidation | High yields, regioselectivity | Patent AU2018244916B2, Patent EP4313974A1 |

| Cyclopropanation via carbene transfer | Use of diazocompounds or Simmons-Smith reaction | Stereoselectivity, functional group tolerance | Literature on cyclopropanation reactions |

| Heterocycle attachment via click chemistry | Cu(I)-catalyzed azide-alkyne cycloaddition | Mild conditions, high specificity | General synthetic protocols |

Data Tables of Reaction Conditions and Yields

| Step | Reagents | Conditions | Typical Yield | References |

|---|---|---|---|---|

| Cyclopropanecarboxylic acid activation | Oxalyl chloride, DMF | Reflux, inert atmosphere | 85-90% | Patent AU2018244916B2 |

| Amide formation | Methylamine, DIPEA | Room temperature, 2-4 hours | 80-85% | Patent AU2018244916B2 |

| Aromatic substitution | Phenol derivative, NaH | DMF, 80°C | 70-75% | Patent EP4313974A1 |

| Heterocycle coupling | CuSO4, sodium ascorbate | Room temperature, 12-24 hours | 75-85% | General literature |

Chemical Reactions Analysis

BMS-986165 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS-986165 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibition of tyrosine kinase 2 and its effects on various signaling pathways.

Biology: The compound is used to investigate the role of TYK2 in immune-mediated disorders and to study the molecular mechanisms underlying these diseases.

Medicine: BMS-986165 is primarily used in clinical trials for the treatment of moderate to severe plaque psoriasis.

Industry: The compound is being developed as a pharmaceutical drug for the treatment of immune-mediated disorders

Mechanism of Action

BMS-986165 exerts its effects by selectively inhibiting tyrosine kinase 2 (TYK2). Unlike other tyrosine kinase inhibitors that target the active kinase domain, BMS-986165 binds to the regulatory pseudokinase domain of TYK2. This allosteric inhibition stabilizes the inactive conformation of the enzyme, preventing its activation and subsequent signaling through the JAK-STAT pathway. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-12, interleukin-23, and type I interferons, leading to the clinical improvement of psoriatic plaques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing pyridazine or carboxamide motifs, emphasizing structural variations and synthetic approaches.

Key Structural Analogues

Functional Group Impact

- Cyclopropane vs. Cyclobutane : The cyclopropane group in the target compound may confer greater metabolic stability compared to cyclobutane derivatives due to its smaller ring strain and resistance to oxidative metabolism .

- Triazole vs.

- Amino vs. In contrast, the sulfanyl group in ’s analog introduces flexibility but may reduce resonance stabilization .

Physicochemical and Pharmacological Considerations

Biological Activity

6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide, hereafter referred to as compound K16101, is a synthetic organic compound with potential therapeutic applications. Its complex structure includes a pyridazine core and multiple functional groups that suggest diverse biological activities.

Biological Activity Overview

The biological activity of compound K16101 has been explored in various studies focusing on its pharmacological properties. The following sections summarize key findings related to its mechanisms of action, efficacy, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that K16101 exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. A notable case study involved testing against Staphylococcus aureus and Escherichia coli, where K16101 showed a minimum inhibitory concentration (MIC) of 32 µg/mL and 64 µg/mL, respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

K16101 has also shown promise in anticancer research. In cell line studies, it was found to inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The compound induced apoptosis in these cells, as evidenced by increased levels of cleaved caspase-3.

A detailed study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The proposed mechanism of action for K16101 involves the inhibition of key enzymes associated with cellular proliferation and survival. Specifically, it has been suggested that the compound targets DNA topoisomerases and protein kinases, disrupting essential cellular processes.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of K16101:

- In Vivo Efficacy : A murine model was utilized to assess the anticancer effects of K16101. Mice bearing xenograft tumors were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor volume compared to control groups.

- Synergistic Effects : A combination therapy study examined the effects of K16101 with standard chemotherapeutics such as doxorubicin. Synergistic effects were observed, leading to enhanced cytotoxicity in cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. For example, copper-catalyzed amination (as seen in structurally similar pyridazine derivatives) can be employed for introducing the cyclopropanecarboxamido group. Optimization of reaction conditions (e.g., solvent, catalyst loading, temperature) can follow a Design of Experiments (DoE) approach, as demonstrated in flow-chemistry protocols for analogous triazole-containing compounds . Key parameters include maintaining anhydrous conditions and using cesium carbonate as a base for deprotonation during coupling steps .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight verification and 2D NMR (e.g., H-C HSQC, HMBC) to resolve overlapping signals from the triazole and pyridazine moieties. For example, H NMR should show characteristic shifts for the cyclopropane protons (δ 1.0–1.5 ppm) and methoxy group (δ 3.8–4.0 ppm) . X-ray crystallography (if crystalline forms are obtained) can validate spatial arrangement, as shown in deuterated analogs .

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Accelerated stability studies under varying pH (2–9) and temperature (4°C–40°C) can identify degradation pathways, such as hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 1-methyl-1H-1,2,4-triazole substituent?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., triazole replaced by imidazole or tetrazole) and compare binding affinity in target assays. For example, molecular docking using the triazole’s nitrogen atoms as hydrogen-bond acceptors can predict interactions with kinase active sites . Biological evaluation should include enzymatic inhibition assays (IC) and cellular proliferation studies to correlate structural changes with activity .

Q. What in vivo models are appropriate for studying pharmacokinetics and toxicity?

- Methodological Answer : Use rodent models to assess oral bioavailability and tissue distribution. Deuterated analogs (e.g., N-methyl-d derivatives) can improve metabolic stability tracking via LC-MS/MS . Toxicity screening should include hepatic enzyme (ALT/AST) assays and histopathology to evaluate organ-specific effects, as demonstrated in pyridazine-based agrochemical studies .

Q. How can solubility challenges be addressed for in vitro assays?

- Methodological Answer : Employ co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanocrystalline suspensions. Salt formation (e.g., hydrochloride) may enhance aqueous solubility, as shown in carboxamide-containing pharmaceuticals . Solubility parameters (LogP, polar surface area) should be calculated to guide formulation strategies .

Q. What strategies mitigate metabolic instability of the cyclopropane carboxamide group?

- Methodological Answer : Introduce steric hindrance via cyclopropane ring substitution (e.g., methyl groups) or replace the carboxamide with a bioisostere (e.g., sulfonamide). Metabolic stability can be assessed using liver microsome assays (human/rodent) and LC-HRMS to identify oxidation metabolites .

Q. How can computational methods predict off-target interactions?

- Methodological Answer : Perform pharmacophore modeling against databases like ChEMBL to identify potential off-target kinases or GPCRs. Molecular dynamics simulations (100 ns trajectories) can assess binding mode stability, while machine learning models (e.g., Random Forest) predict ADMET properties .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.